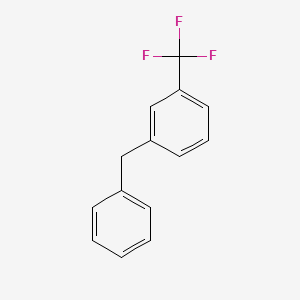

1-Benzyl-3-(trifluoromethyl)benzene

Description

Properties

CAS No. |

75198-32-2 |

|---|---|

Molecular Formula |

C14H11F3 |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

1-benzyl-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C14H11F3/c15-14(16,17)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

InChI Key |

SHNGXCGDFPNOCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of benzyl-substituted benzene derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) and a suitable catalyst under controlled conditions . Another method involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .

Industrial Production Methods: Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Methyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-Benzyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its biological activities, as it can interact with enzymes, receptors, and other biomolecules, modulating their functions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Anti-Trypanosomal Derivatives

In a series of 1-benzyl-3-aryl-2-thiohydantoin derivatives (), compounds with halogenated or trifluoromethyl-substituted aryl groups demonstrated varying anti-Trypanosoma brucei activities. For example:

- Compound 21 (1-benzyl-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-sulfanylideneimidazolidin-4-one) showed enhanced activity compared to non-fluorinated analogs, attributed to the synergistic effects of chlorine and -CF₃ groups improving target interaction .

- Compound 25 (1-benzyl-3-[3,5-bis(trifluoromethyl)phenyl]-2-sulfanylideneimidazolidin-4-one) exhibited reduced solubility but higher metabolic stability, highlighting the trade-off between lipophilicity and bioavailability .

CD73 Inhibitors

In the design of non-nucleotide CD73 inhibitors (), derivatives with trifluoromethylsulfonyl (-SO₂CF₃) substituents at the R3 position, such as 1-chloro-3-((trifluoromethyl)sulfonyl)benzene, displayed superior inhibitory activity (pIC₅₀ > 7.0) compared to brominated or non-fluorinated analogs. The -SO₂CF₃ group enhances electron-withdrawing effects, stabilizing ligand-enzyme interactions .

Physical and Electronic Properties

- Boiling Points and Solubility: Derivatives like 1-Fluoro-3-(trifluoromethyl)benzene () exhibit lower boiling points and higher volatility compared to non-fluorinated analogs, making them suitable for gas chromatography applications .

- Electron-Withdrawing Effects : The -CF₃ group in 1-Benzyl-3-(trifluoromethyl)benzene significantly polarizes the aromatic ring, as evidenced by downfield shifts in ¹H NMR spectra (δ 7.2–7.8 ppm for aryl protons) compared to methyl or methoxy-substituted analogs (δ 6.5–7.1 ppm) .

Data Tables

Table 1. Key Properties of Selected 1-Benzyl-3-aryl Derivatives

Table 2. Comparison of Derivatization Reagents ()

| Reagent | Derivatization Efficiency (%) | Selectivity for Polyamines |

|---|---|---|

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 98 | High (spermine > 95%) |

| 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene | 85 | Moderate (spermidine ~80%) |

Biological Activity

1-Benzyl-3-(trifluoromethyl)benzene, a compound characterized by its trifluoromethyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and biological activity of organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound is a derivative of benzylbenzene with a trifluoromethyl group at the meta position. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's ability to interact with target proteins through:

- Hydrophobic interactions : The trifluoromethyl moiety increases hydrophobicity, allowing better penetration into lipid membranes.

- Electrostatic interactions : The electronegative fluorine atoms can engage in dipole-dipole interactions with polar residues in proteins.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto a benzyl derivative through various electrophilic aromatic substitution reactions or via nucleophilic substitution methods.

Anticancer Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against receptor tyrosine kinases such as EGFR and PDGFRα. In one study, a series of trifluoromethylated benzamide derivatives demonstrated up to 92% inhibition at low concentrations (10 nM) against these kinases .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of related compounds. For example, N(2)-arylindazol-3(2H)-ones synthesized from benzyl derivatives exhibited notable anti-inflammatory effects with minimal cytotoxicity on RAW264.7 cells . This suggests that similar structures may possess therapeutic benefits in inflammatory conditions.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various trifluoromethyl-substituted compounds against cancer cell lines. Compounds with a structure akin to this compound showed significant cytotoxicity across multiple solid tumor cell lines, indicating their potential as anticancer agents .

Case Study 2: Selectivity in Glycosylation Reactions

Another investigation focused on the use of trifluoromethylated benzyl groups in glycosylation reactions. The introduction of these groups resulted in increased selectivity for the formation of 1,2-cis glycosidic linkages, which is crucial for synthesizing complex carbohydrates . This property could be leveraged for drug development involving carbohydrate-based therapeutics.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.